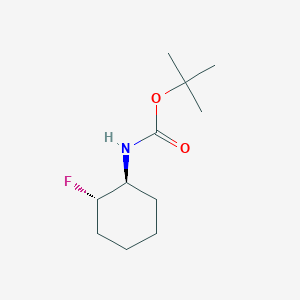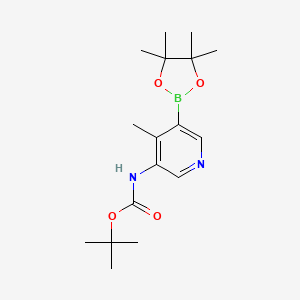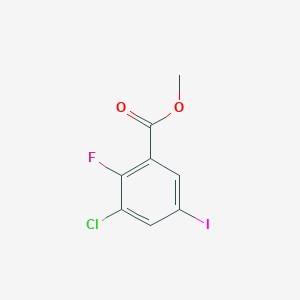![molecular formula C6H11NO2 B14025302 (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R,5R)-6,8-Dioxabicyclo[321]octan-4-amine is a bicyclic compound that features a unique structure with two oxygen atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its amine group can be modified to create compounds with desired biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in stabilizing the compound and enhancing its interactions with targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
- (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
(1S,4R,5R)-6,8-Dioxabicyclo[321]octan-4-amine is unique due to its specific stereochemistry and the presence of both oxygen atoms and an amine group in its bicyclic structure
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1 |
Clé InChI |
HEZDNJVPYRIMLE-KVQBGUIXSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]2OC[C@H]1O2)N |
SMILES canonique |
C1CC(C2OCC1O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



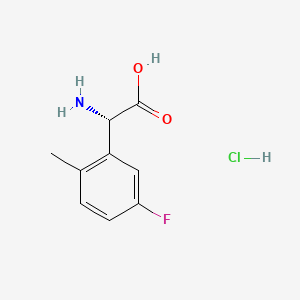
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
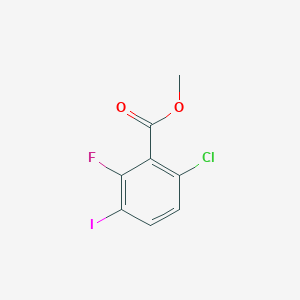
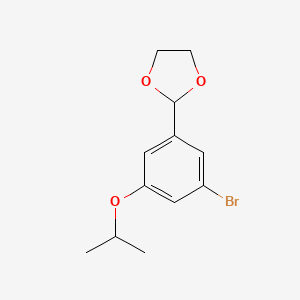
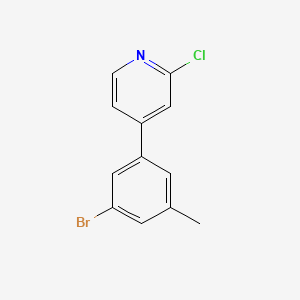

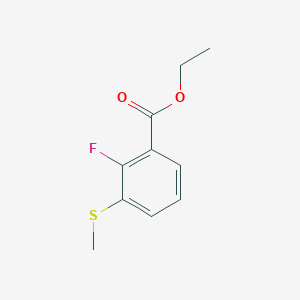
![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
